2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate
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Overview
Description
2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate is a complex organic compound with a unique structure that combines elements of furochromen and methylbutenoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the furochromen ring system, followed by the introduction of the propan-2-yl and methylbut-2-enoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring that the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it might inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thymoquinone: Known for its anticancer properties.
Allicin: Found in garlic, with antimicrobial effects.
Resveratrol: A compound in red wine, known for its antioxidant properties.
Uniqueness
What sets 2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/t15-/m0/s1 |
InChI Key |
JRIBPWOXWIRQOQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC=C(C)C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Canonical SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Origin of Product |
United States |
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